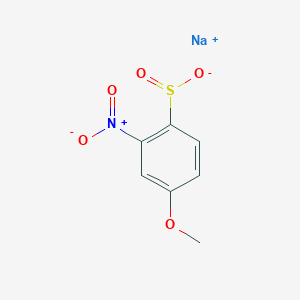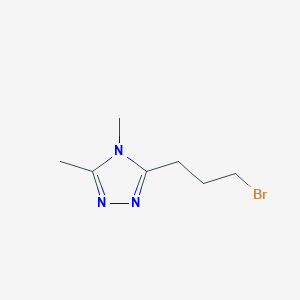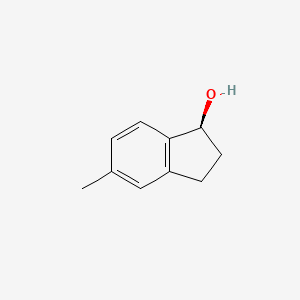
(1S)-5-Methylindan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-5-Methylindan-1-OL is an organic compound belonging to the indane family It is characterized by a methyl group attached to the fifth position of the indane ring and a hydroxyl group at the first position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-5-Methylindan-1-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts alkylation of indanone derivatives, followed by reduction and resolution to obtain the desired enantiomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods ensure high yield and purity, making the compound suitable for commercial applications.
化学反応の分析
Types of Reactions: (1S)-5-Methylindan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products:
Oxidation: Formation of 5-methylindanone.
Reduction: Formation of 5-methylindane.
Substitution: Formation of various substituted indane derivatives.
科学的研究の応用
(1S)-5-Methylindan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of fragrances and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (1S)-5-Methylindan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.
類似化合物との比較
5-Methylindane: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
5-Methylindanone: Contains a carbonyl group instead of a hydroxyl group, leading to distinct chemical properties.
Indan-1-OL: Similar structure but without the methyl group, affecting its overall reactivity and applications.
Uniqueness: (1S)-5-Methylindan-1-OL is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H12O |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
(1S)-5-methyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C10H12O/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6,10-11H,3,5H2,1H3/t10-/m0/s1 |
InChIキー |
LFEMDSQMJJGXAK-JTQLQIEISA-N |
異性体SMILES |
CC1=CC2=C(C=C1)[C@H](CC2)O |
正規SMILES |
CC1=CC2=C(C=C1)C(CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


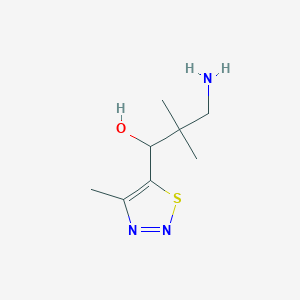
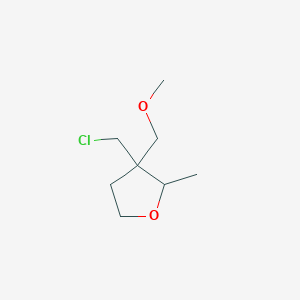
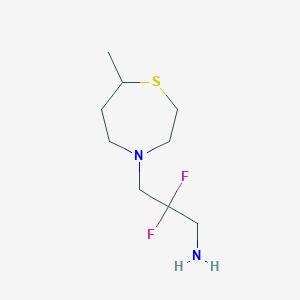
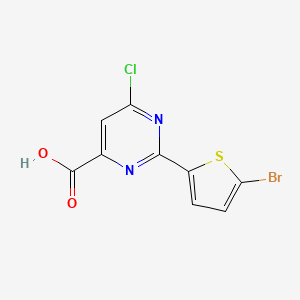
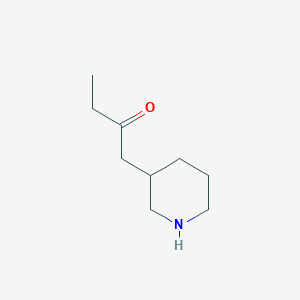
![N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine](/img/structure/B13204126.png)

![2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine](/img/structure/B13204140.png)
![2-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13204142.png)
![1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-one](/img/structure/B13204144.png)
![Methyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13204146.png)
![2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-8-yl}acetyl chloride](/img/structure/B13204149.png)
